molecular formula C12H21NO3 B044506 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid CAS No. 118528-57-7

2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid

Cat. No.: B044506
CAS No.: 118528-57-7
M. Wt: 227.3 g/mol
InChI Key: XYLGNAIAXWHHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid is a specialized compound used primarily in proteomics research. It is known for its unique structure, which includes a cyclohexylcarbonyl group attached to an amino acid backbone. The molecular formula of this compound is C12H21NO3, and it has a molecular weight of 227.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid typically involves the reaction of cyclohexylcarbonyl chloride with an amino acid derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the cyclohexylcarbonyl group, which can form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Uniqueness: 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to interact with proteins and enzymes makes it valuable in various research applications .

Properties

IUPAC Name

2-(cyclohexanecarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLGNAIAXWHHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387982
Record name N-(Cyclohexanecarbonyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118528-57-7
Record name N-(Cyclohexanecarbonyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.